HER2 Tyrosine Kinase Inhibition: Class-Level Potency Benchmark
The target compound, N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide, is a representative member of the 4-aryl-5-cyano-2H-1,2,3-triazole class, which has been characterized as HER2 tyrosine kinase inhibitors. Within this class, the most potent derivative (4-(3-phenoxyphenyl)-5-cyano-2H-1,2,3-triazole) exhibits an IC50 of 6.6 µM for inhibiting HER2 tyrosine kinase phosphorylation in MDA-MB-453 breast cancer cells and an IC50 of 30.9 µM for cell growth inhibition [1]. While direct head-to-head data for N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide against this benchmark are not currently available in the public domain, the compound's structural features align it with this pharmacophore class, providing a foundational benchmark for its expected potency profile .
| Evidence Dimension | HER2 tyrosine kinase phosphorylation inhibition (IC50) |
|---|---|
| Target Compound Data | Not explicitly reported; compound belongs to 4-aryl-5-cyano-2H-1,2,3-triazole class. |
| Comparator Or Baseline | 4-(3-Phenoxyphenyl)-5-cyano-2H-1,2,3-triazole (ErbB2 Inhibitor II) [CAS 928207-02-7]: IC50 = 6.6 µM |
| Quantified Difference | Class benchmark; target compound's specific value not available. |
| Conditions | MDA-MB-453 human breast cancer cells; Western blot assay for phosphorylation inhibition [1] |
Why This Matters
This class-level inference provides a crucial potency benchmark for researchers screening 4-aryl-5-cyano-2H-1,2,3-triazole derivatives, enabling informed selection of N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide as a scaffold for further SAR exploration.
- [1] Cheng, Z. Y., Li, W. J., He, F., Zhou, J. M., & Zhu, X. F. (2007). Synthesis and biological evaluation of 4-aryl-5-cyano-2H-1,2,3-triazoles as inhibitor of HER2 tyrosine kinase. Bioorganic & Medicinal Chemistry, 15(3), 1533-1538. View Source
